(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone
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Overview
Description
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of bromine and methoxy groups attached to a phenyl ring, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes protection of functional groups, bromination, and subsequent coupling reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes halogenating agents such as bromine or iodine under catalytic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism by which (5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone exerts its effects involves interaction with specific molecular targets. It may act as an agonist or antagonist at various receptor sites, influencing biochemical pathways and cellular responses. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-bromoamphetamine (DOB): A compound with similar structural features but different pharmacological properties.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Known for its psychoactive effects and used in research on serotonin receptors.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with structural similarities.
Uniqueness
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone stands out due to its unique combination of bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in synthetic applications and potential therapeutic uses make it a compound of significant interest in various research domains .
Properties
CAS No. |
65193-12-6 |
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Molecular Formula |
C16H15BrO4 |
Molecular Weight |
351.19 g/mol |
IUPAC Name |
(5-bromo-2-methoxyphenyl)-(2,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H15BrO4/c1-19-11-5-7-15(21-3)13(9-11)16(18)12-8-10(17)4-6-14(12)20-2/h4-9H,1-3H3 |
InChI Key |
ZIUCECTWTDEAAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
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